molecular formula C27H23F3N2O3 B2900122 ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate CAS No. 481659-90-9

ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate

Cat. No. B2900122
M. Wt: 480.487
InChI Key: XZPGYMKNLXTCOQ-UHFFFAOYSA-N
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Patent
US06979692B2

Procedure details

4′-Trifluoromethyl-biphenyl-2-carboxylic acid (5.04 g, 18.95 mmol) and 1-ethyl-5-nitro-1H-indole-2-carboxylic acid ethyl ester (4.00 g, 17.23 mmol) were dissolved in DCM (100 mL). DIEA (8 g, 61.8 mmol) was added to the above mixture and the mixture was stirred at room temperature for 5 minutes. PyBroP (9.63 g, 20.67 mmol) was added to the above solution in one portion. The reaction mixture was stirred for another 3 hours. The precipitate was filtered off and washed with cold DCM to provide the title compound (4.5 g, 54.4%).
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
9.63 g
Type
reactant
Reaction Step Three
Yield
54.4%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15]([OH:17])=O)=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1.[CH2:20]([O:22][C:23]([C:25]1[N:26]([CH2:37][CH3:38])[C:27]2[C:32]([CH:33]=1)=[CH:31][C:30]([N+:34]([O-])=O)=[CH:29][CH:28]=2)=[O:24])[CH3:21].CCN(C(C)C)C(C)C.C1CN([P+](Br)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F>C(Cl)Cl>[CH2:20]([O:22][C:23]([C:25]1[N:26]([CH2:37][CH3:38])[C:27]2[C:32]([CH:33]=1)=[CH:31][C:30]([NH:34][C:15]([C:10]1[C:9]([C:6]3[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:19])[F:18])=[CH:8][CH:7]=3)=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:17])=[CH:29][CH:28]=2)=[O:24])[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O)(F)F
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C2=CC=C(C=C2C1)[N+](=O)[O-])CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
9.63 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with cold DCM

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N(C2=CC=C(C=C2C1)NC(=O)C=1C(=CC=CC1)C1=CC=C(C=C1)C(F)(F)F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 54.4%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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